Storage Stability: 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine vs. Unsubstituted MBS (Direct Head-to-Head)
In a direct comparative study within the patent disclosure, 2-(2,6-dimethyl-4-morpholinylmercapto)benzothiazole (the target compound) exhibited no detectable decomposition during shelf aging, as measured by ether-insoluble MBTS content, with all determinations falling within experimental error [1]. By contrast, the known unsubstituted analog 2-(4-morpholinylmercapto)benzothiazole (MBS) forms with difficulty, is always contaminated with 2,2'-dithiobisbenzothiazole (MBTS), and steadily decomposes during storage [1]. The target compound can be stored for an indefinite period without change, while MBS cannot [1].
| Evidence Dimension | Storage stability (decomposition to MBTS) |
|---|---|
| Target Compound Data | No change in ether-insoluble content; shelf-stable indefinitely |
| Comparator Or Baseline | MBS (2-(4-morpholinylmercapto)benzothiazole): always contaminated with MBTS; steadily decomposes during storage |
| Quantified Difference | Qualitative: stable vs. continuous decomposition; target compound yields essentially pure technical product after filtration and washing |
| Conditions | Shelf aging analysis via ether-insoluble MBTS determination (Table I, US Patent 2,871,239) |
Why This Matters
For procurement, consistent accelerator purity is critical for reproducible cure kinetics and vulcanizate properties; the dimethylated analog eliminates the variable MBTS contamination that plagues MBS, reducing batch-to-batch variability in rubber compounding.
- [1] D'Amico JJ, assignor to Monsanto Chemical Company. 2-(2,6-Dimethyl-4-morpholinylmercapto)-benzothiazoles. US Patent 2,871,239. Issued January 27, 1959. (Lines 18-22, 201-208). View Source
